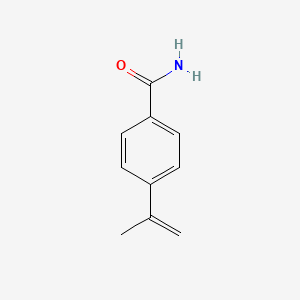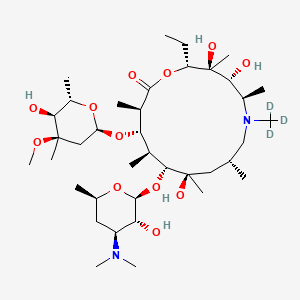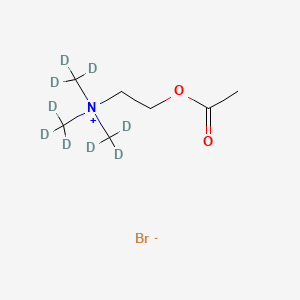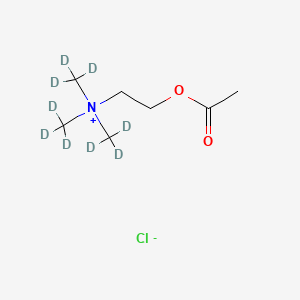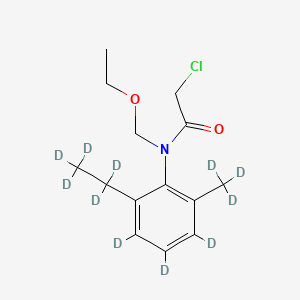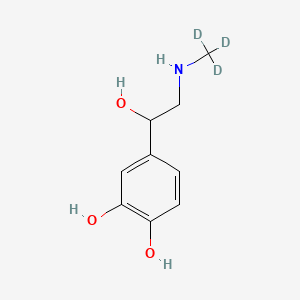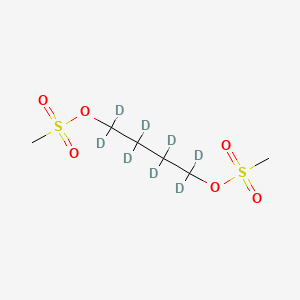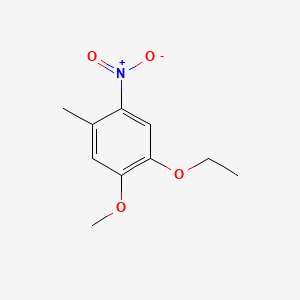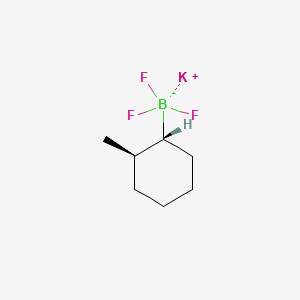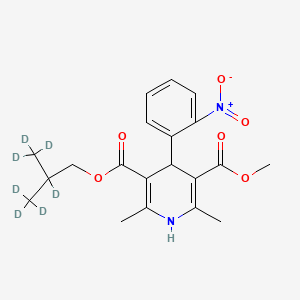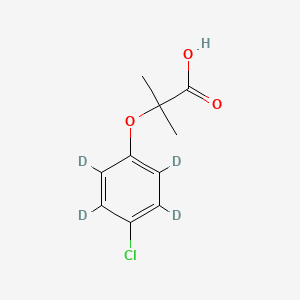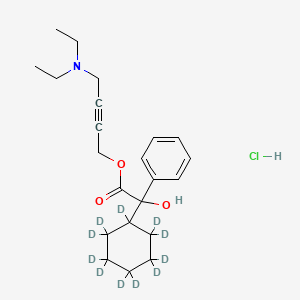
Oxybutynin-d11 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxybutynin-d11 Chloride is the deuterium labeled version of Oxybutynin Chloride . Oxybutynin Chloride is an anticholinergic agent that reduces muscle spasms of the bladder and urinary tract . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, incontinence (urine leakage), and increased night-time urination .
Synthesis Analysis
The review summarizes synthetic methods enabling the preparation of the racemic drug and, in a detailed manner, preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin .Molecular Structure Analysis
The molecular formula of this compound is C22H21D11ClNO3 . The structure and properties of Oxybutynin Chloride can be found on ChemSpider .Chemical Reactions Analysis
Oxybutynin Chloride is an anticholinergic agent, which inhibits vascular Kv channels in a concentration-dependent manner, with an IC50 of 11.51 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxybutynin Chloride can be found on ChemSpider .科学研究应用
Oxybutynin-d11 Chloride is used in scientific research to study the metabolism of oxybutynin and its binding to receptors in the body. It is also used to study the pharmacokinetics of oxybutynin, which is the study of how the drug is absorbed, distributed, metabolized, and eliminated from the body. This compound is also used to study the effects of oxybutynin on the body, such as its effects on bladder contraction and urinary frequency.
作用机制
Target of Action
Oxybutynin-d11 Chloride, a deuterium labeled form of Oxybutynin Chloride , is primarily targeted towards the muscarinic acetylcholine receptors (mAChRs) . It has a ten times greater affinity for M3 versus M2 receptors and has also been shown to have slightly higher affinity for M1 muscarinic receptors than for M2 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
This compound acts as an antagonist of acetylcholine at postganglionic muscarinic receptors . By inhibiting these receptors, it reduces the activity of the detrusor muscle, thereby relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it prevents the involuntary bladder contractions and/or urgency caused by the action of acetylcholine on these receptors .
Pharmacokinetics
Oxybutynin is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . The bioavailability of oxybutynin is about 6%, and the plasma concentration of the active metabolite, N-desethyloxybutynin, is similar . The elimination half-life of oxybutynin is approximately 8.5 hours .
Result of Action
The primary result of this compound’s action is the relaxation of the bladder . This leads to a reduction in urinary symptoms such as nocturia, urgency, and frequency, thereby improving the quality of life for patients affected by overactive bladder syndrome (OAB) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The risk or severity of adverse effects can be increased when Oxybutynin is combined with certain other medications . Furthermore, the patient’s physiological state, such as the presence of a neurological condition, can also influence the compound’s action .
实验室实验的优点和局限性
Oxybutynin-d11 Chloride has several advantages for use in lab experiments. It is a stable molecule that does not degrade easily, so it can be used for long-term experiments. It is also easy to synthesize and isolate, so it is readily available for use in research. The main limitation of this compound is that it is a synthetic analogue of oxybutynin, so it does not have the same effects as the natural form of the drug.
未来方向
There are several potential future directions for research on Oxybutynin-d11 Chloride. One possibility is to investigate its effects on other types of receptors in the body, such as serotonin receptors. Another possibility is to investigate its effects on other physiological processes, such as the immune system or the cardiovascular system. Finally, it could be used to develop new drugs that are more effective than oxybutynin for treating OAB.
合成方法
Oxybutynin-d11 Chloride is synthesized through a process called chiral resolution. This involves separating the two enantiomers of a chiral molecule, which are mirror images of each other. In the case of this compound, the two enantiomers are oxybutynin-d11 and oxybutynin-l11. The separation is accomplished by using a chiral resolving agent such as tartaric acid, which has two different forms that interact differently with the two enantiomers. This compound is then isolated by crystallization, which is a process that involves cooling a solution to form solid crystals.
安全和危害
生化分析
Biochemical Properties
Oxybutynin-d11 Chloride plays a significant role in biochemical reactions by inhibiting vascular potassium channels in a concentration-dependent manner. The compound interacts with muscarinic acetylcholine receptors and potassium channels, inhibiting their activity. This inhibition is crucial in reducing bladder smooth muscle contractions, thereby alleviating symptoms of overactive bladder .
Cellular Effects
This compound affects various cell types, particularly smooth muscle cells in the bladder. It inhibits cell proliferation and suppresses gene expression in these cells. The compound influences cell signaling pathways by blocking muscarinic acetylcholine receptors, leading to reduced intracellular calcium levels and decreased muscle contractions. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in muscle contraction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, leading to the inhibition of these receptors. This binding prevents the activation of downstream signaling pathways that would typically result in muscle contraction. Furthermore, this compound inhibits voltage-dependent potassium channels, reducing the excitability of smooth muscle cells. These actions collectively contribute to the compound’s therapeutic effects in managing overactive bladder .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound maintains its inhibitory effects on smooth muscle cells over extended periods. Prolonged exposure may lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bladder contractions without significant adverse effects. At higher doses, this compound can cause toxic effects, including severe inhibition of muscarinic acetylcholine receptors and potassium channels, leading to adverse cardiovascular and gastrointestinal effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes dealkylation to form N-desethyloxybutynin. This metabolite retains some pharmacological activity and contributes to the overall effects of the compound. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in tissues with high muscarinic acetylcholine receptor density, such as the bladder .
Subcellular Localization
This compound localizes primarily in the cytoplasm and cell membrane, where it exerts its inhibitory effects on muscarinic acetylcholine receptors and potassium channels. The compound’s activity is influenced by its subcellular localization, with higher concentrations at the cell membrane leading to more effective inhibition of receptor-mediated signaling pathways .
属性
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-JPELPYLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCN(CC)CC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


